(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid
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Overview
Description
(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H7BO4 and a molecular weight of 177.95 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a 1,3-dihydroisobenzofuran ring system. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid typically involves the reaction of 1,3-dihydroisobenzofuran derivatives with boronic acid reagents. One common method involves the use of boronic acid, B-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-, under specific reaction conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with this compound can produce biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to active sites of enzymes and inhibit their activity . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile): Similar structure but with a nitrile group instead of a boronic acid group.
(1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid): Contains a carboxylic acid group instead of a boronic acid group.
Uniqueness
(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid is unique due to its boronic acid functionality, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications. Its ability to form reversible covalent bonds with diols and other nucleophiles sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H7BO4 |
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Molecular Weight |
177.95 g/mol |
IUPAC Name |
(1-oxo-3H-2-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3,11-12H,4H2 |
InChI Key |
WSBVMXFIZMNBML-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)OC2)(O)O |
Origin of Product |
United States |
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